![molecular formula C13H25ClN2O2 B1413408 tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 1823235-96-6](/img/structure/B1413408.png)
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Overview
Description
“tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1823235-96-6 . Its unique structure and properties make it invaluable for studying drug development, molecular biology, and organic synthesis.
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular formula of the compound is C13H24N2O2 . The molecule consists of 24 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms - a total of 41 atoms . The molecular weight of the compound is 240.3419 .Scientific Research Applications
1. Isomorphous Crystal Structures
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride has been studied for its role in forming isomorphous crystal structures. Research demonstrates that compounds with similar structures can link molecules through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group. This understanding is crucial in crystallography and materials science (Baillargeon et al., 2017).
2. Asymmetric Synthesis of Tropane Alkaloid
The compound has been used in the asymmetric synthesis of tropane alkaloids. For example, a study described the synthesis of (+)-pseudococaine hydrochloride using tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride, illustrating its utility in organic synthesis and pharmaceutical research (Brock et al., 2012).
3. Synthesis of Carbohydrate Derivatives
The compound has been applied in the synthesis of protected amines and carbohydrate derivatives, contributing to advancements in synthetic organic chemistry and the development of new pharmaceuticals (Nativi et al., 1989).
4. Enantioselective Synthesis
It is also significant in the enantioselective synthesis of carbocyclic analogues of nucleotides, which are essential in biochemistry and medicinal chemistry for understanding nucleic acid behavior and drug design (Ober et al., 2004).
5. Photoredox-Catalyzed Cascade Reactions
In recent studies, tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride has been utilized in photoredox-catalyzed cascade reactions. This application is pivotal in creating new pathways for assembling complex molecular structures under mild conditions, which is valuable in synthetic chemistry (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTGJEGPQBBQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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